molecular formula C10H9F B12845965 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene CAS No. 221312-24-9

1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

Cat. No.: B12845965
CAS No.: 221312-24-9
M. Wt: 148.18 g/mol
InChI Key: KYTUTKUVSBTLFG-UHFFFAOYSA-N
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Description

1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is an organic compound characterized by the presence of a butadiene group attached to a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene typically involves the reaction of functionalized vinyl phosphates with aryllithium reagents . This method allows for the smooth conversion of vinyl phosphates into trisubstituted butadienes. Another approach involves the gold-catalyzed reaction of propargylic esters with vinylazides, leading to the formation of butadiene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions: 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can yield alkanes or alkenes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Alkanes, alkenes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(Buta-2,3-dien-2-yl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its role in drug design and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions, affecting different pathways. For instance, its electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Uniqueness: 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is unique due to the presence of both a butadiene group and a fluorobenzene ring, which imparts distinct chemical properties and reactivity compared to other butadiene derivatives.

Properties

CAS No.

221312-24-9

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

InChI

InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,1H2,2H3

InChI Key

KYTUTKUVSBTLFG-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C)C1=CC=C(C=C1)F

Origin of Product

United States

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